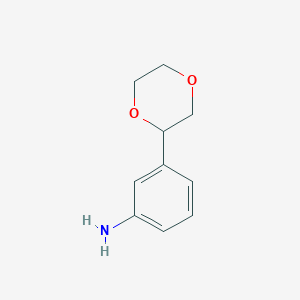

3-(1,4-Dioxan-2-yl)aniline

Beschreibung

3-(1,4-Dioxan-2-yl)aniline is an aromatic amine derivative characterized by a 1,4-dioxane ring substituted at the 2-position of the aniline moiety.

The compound’s structure combines the aromatic amine’s nucleophilic properties with the oxygen-rich dioxane ring, which may enhance solubility in polar aprotic solvents compared to simpler aniline derivatives. This structural feature is particularly relevant in drug design, where solubility and bioavailability are critical .

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

3-(1,4-dioxan-2-yl)aniline |

InChI |

InChI=1S/C10H13NO2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10H,4-5,7,11H2 |

InChI-Schlüssel |

FMLFIUBUHUSOAT-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(CO1)C2=CC(=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Dioxan-2-yl)aniline typically involves the reaction of aniline with 1,4-dioxane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .

Industrial Production Methods: Industrial production of 3-(1,4-Dioxan-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-(1,4-Dioxan-2-yl)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitroverbindungen führen, während die Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(1,4-Dioxan-2-yl)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkung kann zu verschiedenen Effekten führen, abhängig vom Kontext, in dem die Verbindung verwendet wird. Beispielsweise kann sie in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, ihre Aktivität beeinflussen und zu spezifischen physiologischen Reaktionen führen.

Wirkmechanismus

The mechanism of action of 3-(1,4-Dioxan-2-yl)aniline involves its interaction with specific molecular targets. This interaction can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific physiological responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3-(1,4-Dioxan-2-yl)aniline and Analogues

Key Observations:

- Electronic Effects: The 1,4-dioxane ring in 3-(1,4-Dioxan-2-yl)aniline acts as an electron-donating group, contrasting with the electron-withdrawing nitro group in 3-nitroaniline. This difference significantly impacts reactivity in electrophilic substitution reactions.

- Solubility: The dioxane moiety likely improves solubility in organic solvents (e.g., dioxane, DCM) compared to nitroanilines, which are more polar and less soluble in non-polar media.

- Biological Activity: Benzoxazine-containing anilines (e.g., compound 13c) exhibit anti-proliferative properties, suggesting that the dioxane substituent in 3-(1,4-Dioxan-2-yl)aniline could similarly modulate bioactivity, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.